4-Bromo-3-difluoromethoxy-5-fluorophenol

Catalog No.
S852733
CAS No.
1805525-76-1
M.F
C7H4BrF3O2
M. Wt
257 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-difluoromethoxy-5-fluorophenol

CAS Number

1805525-76-1

Product Name

4-Bromo-3-difluoromethoxy-5-fluorophenol

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-fluorophenol

Molecular Formula

C7H4BrF3O2

Molecular Weight

257 g/mol

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H

InChI Key

UWDPBRUZAZQLEH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O

4-Bromo-3-difluoromethoxy-5-fluorophenol (CAS 1805525-76-1) is a highly specialized, polyhalogenated aromatic intermediate designed for advanced pharmaceutical and agrochemical synthesis. Structurally, it features a reactive phenolic hydroxyl group, a para-directing C4-bromine atom for transition-metal cross-coupling, and a specific combination of C3-difluoromethoxy (-OCF2H) and C5-fluoro substituents [1]. This substitution pattern is engineered to provide dynamic lipophilicity and severe steric/electronic hindrance against metabolic degradation. For industrial and scientific buyers, this compound represents a critical procurement choice when developing active pharmaceutical ingredients (APIs) that require precise tuning of membrane permeability, hydrogen-bond donor capacity, and resistance to cytochrome P450-mediated clearance [2].

Substituting 4-Bromo-3-difluoromethoxy-5-fluorophenol with a more common analog, such as 4-bromo-3-methoxy-5-fluorophenol or generic 4-bromophenol, fundamentally compromises both downstream processability and end-product performance [1]. The standard methoxy (-OCH3) group is highly susceptible to rapid in vivo O-demethylation by hepatic enzymes, leading to premature drug clearance. In contrast, the difluoromethoxy (-OCF2H) group acts as a metabolically robust bioisostere that also functions as a lipophilic hydrogen bond donor, a property entirely absent in trifluoromethoxy (-OCF3) or generic alkyl ether analogs [2]. Furthermore, the specific ortho-meta electron-withdrawing environment created by the adjacent fluorine and difluoromethoxy groups activates the C4-bromine for lower-temperature cross-coupling, a process advantage lost when using unactivated bromophenols.

Metabolic Stability via O-Dealkylation Blockade

The incorporation of the difluoromethoxy group provides a profound barrier to oxidative metabolism. Class-level pharmacokinetic benchmarking demonstrates that replacing a methoxy group with a difluoromethoxy group significantly reduces cytochrome P450-mediated O-demethylation due to the increased bond dissociation energy of the C-F bonds [1]. This translates to a substantially longer half-life for downstream API candidates.

Evidence DimensionIntrinsic Clearance (CLint) in Human Liver Microsomes
Target Compound DataHigh resistance to O-dealkylation (low CLint)
Comparator Or BaselineMethoxy (-OCH3) analog (rapid O-demethylation, high CLint)
Quantified DifferenceUp to 5-10 fold reduction in intrinsic clearance for -OCF2H vs -OCH3 derivatives
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the difluoromethoxy building block directly mitigates late-stage pharmacokinetic failures associated with rapid metabolic clearance of methoxy-bearing drug candidates.

Dynamic Lipophilicity for Optimized Membrane Permeability

The -OCF2H group exhibits 'dynamic lipophilicity,' capable of rotating to shield or expose its polar hydrogen atom depending on the microenvironment. This results in a higher Hansch lipophilicity parameter (π) compared to a methoxy group, improving passive membrane permeability without inducing the extreme, often problematic hydrophobicity associated with a trifluoromethoxy (-OCF3) group [1].

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data-OCF2H group (π ≈ +0.42)
Comparator Or BaselineMethoxy (-OCH3) group (π ≈ -0.02)
Quantified Difference+0.44 shift in π value, enhancing logP
ConditionsStandard octanol-water partition coefficient modeling

Selecting this specific fluorinated intermediate allows formulators to achieve the necessary lipophilicity for oral bioavailability while maintaining adequate aqueous solubility.

Regioselective Activation for Palladium-Catalyzed Cross-Coupling

For industrial processability, the C4-bromine atom is highly activated by the adjacent electron-withdrawing C3-difluoromethoxy and C5-fluoro groups. This electronic environment lowers the activation energy required for oxidative addition by palladium catalysts, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to proceed under milder conditions and with higher regioselectivity than unactivated halophenols [1].

Evidence DimensionOxidative addition efficiency in Pd-catalyzed coupling
Target Compound DataActivated C-Br bond allowing mild coupling conditions
Comparator Or BaselineUnsubstituted 4-bromophenol (requires higher temperatures/catalyst loading)
Quantified DifferenceEnables >85% yield at lower catalyst loadings or temperatures
ConditionsPalladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl2, standard bases)

This activation lowers catalyst costs, reduces harsh heating requirements, and minimizes side reactions during large-scale API manufacturing.

Phenolic pKa Modulation for Streamlined Etherification

The combined inductive electron-withdrawing effects of the -OCF2H and -F groups significantly lower the pKa of the phenolic hydroxyl group. This increased acidity facilitates easier deprotonation under mild basic conditions, streamlining downstream etherification (e.g., Mitsunobu reactions) or alkylation steps without the need for harsh, strongly basic reagents that could degrade sensitive molecular frameworks [1].

Evidence DimensionPhenolic pKa
Target Compound DataEstimated pKa ≈ 6.5 - 7.5
Comparator Or BaselineUnsubstituted phenol (pKa ≈ 10.0)
Quantified Difference≈2.5 to 3.5 unit reduction in pKa
ConditionsAqueous or mixed-solvent basic conditions at 25 °C

Procuring a building block with a lower pKa allows process chemists to use milder bases in downstream synthesis, preventing side reactions and improving overall yield.

Synthesis of Next-Generation Kinase Inhibitors

This compound is the right choice for serving as a central aromatic core in kinase inhibitor design. The -OCF2H group effectively occupies specific hydrophobic pockets within the kinase active site while acting as a hydrogen bond donor, and the C4 position provides a direct attachment point for hinge-binding motifs via cross-coupling [1].

Development of Metabolically Robust Agrochemicals

In agrochemical R&D, this building block is ideal for synthesizing advanced fungicides or herbicides. The combination of the -OCF2H and -F groups prevents rapid degradation by plant or soil cytochrome P450 enzymes, significantly extending the field half-life and duration of action compared to methoxy-substituted analogs [1].

Bioisosteric Replacements in Lead Optimization

When an existing methoxy-bearing lead compound exhibits poor pharmacokinetics or rapid clearance, substituting the core with 4-Bromo-3-difluoromethoxy-5-fluorophenol allows medicinal chemists to maintain target affinity through dynamic lipophilicity while comprehensively blocking O-demethylation pathways [1].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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